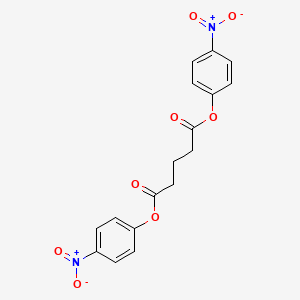![molecular formula C14H11ClOS B2364840 3-Chlor-2-[(Phenylmethyl)thio]-benzaldehyd CAS No. 132483-94-4](/img/structure/B2364840.png)
3-Chlor-2-[(Phenylmethyl)thio]-benzaldehyd
Übersicht
Beschreibung
Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C14H11ClOS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a phenylmethylthio group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of various chemical modifications on biological activity. It is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug-receptor interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It is also used in the manufacture of polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- typically involves the reaction of 3-chlorobenzaldehyde with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products:
Oxidation: Formation of 3-chloro-2-[(phenylmethyl)thio]benzoic acid.
Reduction: Formation of 3-chloro-2-[(phenylmethyl)thio]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, lacking the chlorine and phenylmethylthio substitutions.
3-Chlorobenzaldehyde: Similar structure but without the phenylmethylthio group.
2-[(Phenylmethyl)thio]benzaldehyde: Similar structure but without the chlorine atom.
Uniqueness: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is unique due to the presence of both chlorine and phenylmethylthio groups. These substitutions confer distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The compound’s unique structure also allows for specific interactions with biological targets, making it valuable in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTUCTZFJZJNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2364761.png)






![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2364780.png)
